molecular formula C13H8F2O3 B1422159 4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol CAS No. 1261981-84-3

4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol

Cat. No. B1422159
M. Wt: 250.2 g/mol
InChI Key: WAOJTEBFVYXERU-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, also known as 4-fluoro-2-fluorophenol (4F2FP) is an important fluorinated phenol compound used in a wide range of scientific research applications. It is a colorless solid with a molecular weight of 168.09 g/mol and a melting point of 99-101 °C. 4F2FP has a wide range of uses due to its unique properties, such as its ability to act as a reactant, catalyst, or inhibitor in various chemical reactions. It is also used as a building block for the synthesis of a variety of fluorinated compounds.

Scientific Research Applications

Anaerobic Transformation in Environmental Systems

Research has demonstrated the transformation of fluorophenols, similar in structure to 4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, in anaerobic environments. Specifically, studies have shown how fluorinated analogues of phenol can transform into fluorobenzoic acids in freshwater sediment-derived anaerobic consortia, indicating the potential for environmental bioremediation applications (Genthner, Townsend, & Chapman, 1989).

Synthesis of Complex Organic Compounds

Research has focused on synthesizing complex organic compounds using fluorophenols. For instance, 4-fluorophenol, a compound structurally related to 4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, has been utilized in the synthesis of 6-fluro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, an antihypertensive agent (Xin-zhi, 2007).

Enzymatic Reactions and Biological Studies

Fluorophenols have been extensively studied for their reactivity in enzymatic processes and biological systems. For example, the activity of enzymes like tyrosinase towards fluorophenols has been investigated, providing insights into enzymatic reaction mechanisms and potential applications in biocatalysis (Battaini et al., 2002).

Industrial and Chemical Engineering Applications

In the field of chemical engineering, fluorophenols are used in the synthesis of high-performance polymers due to their unique properties. For instance, studies have involved the synthesis of polymers using 4-fluorophenol derivatives for applications in engineering plastics and membrane materials (Xiao et al., 2003).

properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOJTEBFVYXERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684397
Record name 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol

CAS RN

1261981-84-3
Record name 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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